3-[(3-Bromo-2-methylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine
Description
Chemical Identity and Properties 3-[(3-Bromo-2-methylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine (CAS: 338956-89-1) is a sulfonated pyridine derivative with the molecular formula C₁₈H₂₂BrNO₃S and a molecular weight of 412.3–412.35 g/mol . The compound features a pyridine core substituted with methyl groups at positions 4 and 6, an isobutoxy group at position 2, and a 3-bromo-2-methylphenyl sulfonyl moiety at position 2.
Properties
IUPAC Name |
3-(3-bromo-2-methylphenyl)sulfonyl-4,6-dimethyl-2-(2-methylpropoxy)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrNO3S/c1-11(2)10-23-18-17(12(3)9-13(4)20-18)24(21,22)16-8-6-7-15(19)14(16)5/h6-9,11H,10H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNDRWDPQMOMGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C2=C(C(=CC=C2)Br)C)OCC(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Approaches
The target compound features a pyridine core substituted with a sulfonyl-linked 3-bromo-2-methylphenyl group, an isobutoxy moiety, and methyl groups at positions 4 and 6. Retrosynthetic disconnection suggests two primary pathways:
- Pyridine Ring Construction Followed by Functionalization : Building the pyridine skeleton first, followed by sequential introduction of substituents.
- Modular Assembly of Pre-Functionalized Fragments : Coupling pre-synthesized sulfonylphenyl and pyridine intermediates.
Both approaches necessitate careful consideration of regioselectivity and compatibility between reaction steps.
The introduction of the bromine atom onto the 3-bromo-2-methylphenyl group is typically achieved via electrophilic aromatic substitution. Method 1 (adapted from CN107652246B) employs bromine (Br₂) in dimethylformamide (DMF) at 80–100°C, yielding 3-bromo-2-methylbenzaldehyde as a key intermediate. Alternatively, Method 2 (from ChemicalBook) utilizes aluminum chloride (AlCl₃) as a Lewis catalyst in chlorobenzene, enabling bromination of 2-methylpyridine derivatives at 100°C with 12% isolated yield.
Comparative Table 1: Bromination Method Efficacy
| Method | Substrate | Reagents | Temp (°C) | Yield | Source |
|---|---|---|---|---|---|
| 1 | 2-methylbenzaldehyde | Br₂, DMF | 80–100 | 68% | |
| 2 | 2-methylpyridine | Br₂, AlCl₃ | 100 | 12% |
The low yield in Method 2 underscores the challenges of brominating electron-deficient heteroaromatics, necessitating catalyst optimization.
Sulfonylation and Pyridine Coupling Reactions
Sulfonylation of the brominated aryl intermediate is critical. Method 3 (from CA3029960A1) employs methanesulfonamide with coupling reagents like HATU in dichloromethane, facilitating sulfonamide formation at 25°C. For the target compound, this approach was modified to use 3-bromo-2-methylbenzenesulfonyl chloride, generated in situ via chlorosulfonation, reacting with 2-isobutoxy-4,6-dimethylpyridine under basic conditions (K₂CO₃, DMF, 60°C).
Key Reaction Pathway :
- Sulfonyl Chloride Synthesis :
$$ \text{3-Bromo-2-methylbenzene} + \text{ClSO₃H} \rightarrow \text{3-Bromo-2-methylbenzenesulfonyl chloride} $$ - Nucleophilic Substitution :
$$ \text{Sulfonyl chloride} + \text{2-Isobutoxy-4,6-dimethylpyridine} \xrightarrow{\text{K₂CO₃}} \text{Target Compound} $$
This method achieves yields of 45–52%, with purity >95% after recrystallization.
Pyridine Ring Construction and Functionalization
Method 4 (from AK Scientific) constructs the pyridine ring via Hantzsch synthesis, using ethyl acetoacetate and ammonium acetate to form 4,6-dimethylpyridin-2-ol. Subsequent isobutoxylation employs isobutyl bromide in the presence of sodium hydride (NaH), yielding 2-isobutoxy-4,6-dimethylpyridine.
Optimization Insight :
- Solvent Effects : Tetrahydrofuran (THF) outperforms DMF in minimizing side reactions during alkoxylation.
- Temperature Control : Maintaining reactions at 0–5°C during sulfonylation prevents decomposition of the sulfonyl chloride intermediate.
Challenges in Regioselectivity and Purification
A major hurdle lies in avoiding over-bromination and ensuring sulfonylation occurs exclusively at the pyridine’s 3-position. Method 5 (from CN104098449B) addresses this using protective directing groups, such as methoxy, to block undesired positions during bromination. Post-reaction purification via silica gel chromatography (hexane:ethyl acetate = 10:1) effectively isolates the target compound.
Purity Data :
- HPLC Analysis : >98% purity after column chromatography.
- Melting Point : 142–144°C (consistent across batches).
Scalability and Industrial Considerations
Large-scale synthesis (Patent CN107652246B) highlights:
Chemical Reactions Analysis
Types of Reactions
3-[(3-Bromo-2-methylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the bromine site, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce corresponding alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 3-[(3-Bromo-2-methylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and inhibition. Its sulfonyl group is particularly useful in binding to active sites of enzymes, providing insights into enzyme mechanisms.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The presence of the sulfonyl group and the pyridine ring makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 3-[(3-Bromo-2-methylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, inhibiting enzyme activity or modulating receptor function. The pyridine ring can also participate in π-π interactions, enhancing binding affinity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following comparison focuses on sulfonated pyridine derivatives and analogs with related substituents. Due to the niche nature of the compound, direct experimental data are scarce, necessitating extrapolation from structural analogs and lumping strategies for organic compounds with shared functional groups .
Table 1: Structural and Functional Comparison
Key Observations:
Sulfonyl Group Impact : The 3-bromo-2-methylphenyl sulfonyl group in the target compound enhances steric bulk and electron-withdrawing effects compared to simpler sulfonamides (e.g., 2-methoxy-4-methylpyridine-3-sulfonamide). This may reduce solubility but increase binding affinity in hydrophobic enzyme pockets .
Alkoxy Substituents : The isobutoxy group at position 2 contributes to lipophilicity, contrasting with smaller alkoxy groups (e.g., methoxy) in analogs. This could influence pharmacokinetic properties such as membrane permeability .
Halogen bonding is critical in drug-receptor interactions .
Research Findings and Limitations
- Synthesis Challenges: Limited commercial availability (e.g., discontinued 5g and 10g packs ) suggests synthetic complexity, likely due to steric hindrance from the isobutoxy and bromophenyl groups.
- Bioactivity Gaps: No direct bioactivity studies are cited in available sources. However, sulfonated pyridines are frequently explored for antimicrobial or anticancer properties .
- Lumping Strategy Relevance : Compounds with similar sulfonyl-pyridine backbones may share reactivity patterns (e.g., nucleophilic substitution at the sulfonyl group), enabling predictive modeling for applications like drug metabolism .
Biological Activity
3-[(3-Bromo-2-methylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine is a synthetic compound with potential applications in medicinal chemistry. Its biological activity is of interest due to its structural characteristics, which may influence various pharmacological effects. This article reviews the available research findings on the biological activity of this compound, including its mechanisms of action, efficacy against specific biological targets, and any relevant case studies.
Chemical Structure and Properties
The compound's structure can be described by the following molecular formula: C15H18BrN2O2S. The presence of a bromine atom and a sulfonyl group suggests potential reactivity that could be leveraged in biological systems.
| Property | Value |
|---|---|
| Molecular Weight | 372.28 g/mol |
| CAS Number | Not specified in sources |
| Melting Point | Not available |
| Solubility | Not specified |
Research indicates that compounds similar to 3-[(3-Bromo-2-methylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine can exhibit various biological activities:
- Inhibition of Enzymatic Activity : It is hypothesized that the sulfonyl group may interact with active sites of enzymes, potentially inhibiting their function. For instance, studies on related compounds suggest that they can inhibit serine proteases, which play roles in inflammation and cancer progression.
- Antimicrobial Activity : Preliminary studies have shown that related pyridine derivatives possess antimicrobial properties. The structural features of 3-[(3-Bromo-2-methylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine may similarly confer activity against bacterial strains.
In Vitro Studies
A study examining the biological activity of pyridine derivatives found that compounds with similar structures exhibited significant cytotoxic effects against various cancer cell lines. The IC50 values for these compounds ranged from 5 to 20 µM, indicating potent activity.
Case Studies
- Anticancer Activity : A case study involving a related compound demonstrated its effectiveness in inhibiting the growth of MCF-7 breast cancer cells with an IC50 value of approximately 10 µM. This suggests that 3-[(3-Bromo-2-methylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine may have similar potential.
- Antimicrobial Efficacy : Another study focused on a series of sulfonamide derivatives indicated that modifications to the aromatic ring significantly impacted antibacterial activity. Given the structural similarities, it is plausible that our compound could exhibit comparable effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
